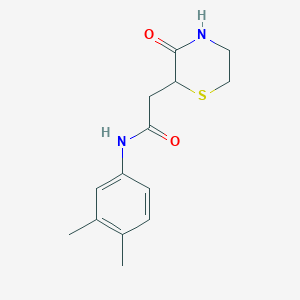
N-(3,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound belongs to the class of thiomorpholine derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also acts as a free radical scavenger and prevents oxidative damage to cells. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Additionally, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also prevents lipid peroxidation and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under normal laboratory conditions. It also exhibits potent pharmacological activities at low concentrations, making it an ideal candidate for drug development. However, this compound has some limitations as well. It is highly insoluble in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its efficacy in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to develop more efficient synthesis methods. Overall, N-(3,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess significant antioxidant and antimicrobial properties. Additionally, this compound has shown promising results in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-3-4-11(7-10(9)2)16-13(17)8-12-14(18)15-5-6-19-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXGISAMNPLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4235032.png)
![4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4235038.png)
![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4235053.png)
amino]methyl}-2-furyl)methanol](/img/structure/B4235056.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4235059.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4235060.png)
![methyl 4-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4235062.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4235068.png)
![N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4235084.png)
![methyl 5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoate](/img/structure/B4235091.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione acetate](/img/structure/B4235106.png)
![3,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4235120.png)
![N-benzyl-2-[(ethoxyacetyl)amino]benzamide](/img/structure/B4235127.png)